molecular formula C18H12N2O3S2 B2463511 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797615-65-6

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2463511
CAS No.: 1797615-65-6
M. Wt: 368.43
InChI Key: ZRDFPBDNZOUKLF-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a combination of furan, thiophene, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl and thiophen-2-yl intermediates, followed by their coupling with benzo[d]thiazole-6-carboxamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene or benzo[d]thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the furan, thiophene, and benzo[d]thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide: shares structural similarities with other heterocyclic compounds such as indole derivatives, thiophene derivatives, and benzo[d]thiazole derivatives.

Uniqueness

  • The unique combination of furan, thiophene, and benzo[d]thiazole moieties in this compound provides distinct chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S2/c21-17(14-2-1-7-23-14)15-6-4-12(25-15)9-19-18(22)11-3-5-13-16(8-11)24-10-20-13/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFPBDNZOUKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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